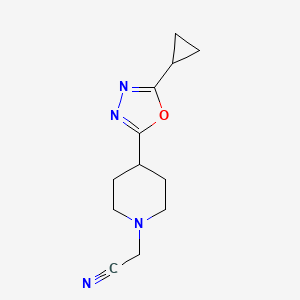2-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetonitrile
CAS No.: 1251543-49-3
Cat. No.: VC5482239
Molecular Formula: C12H16N4O
Molecular Weight: 232.287
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1251543-49-3 |
|---|---|
| Molecular Formula | C12H16N4O |
| Molecular Weight | 232.287 |
| IUPAC Name | 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetonitrile |
| Standard InChI | InChI=1S/C12H16N4O/c13-5-8-16-6-3-10(4-7-16)12-15-14-11(17-12)9-1-2-9/h9-10H,1-4,6-8H2 |
| Standard InChI Key | LPXHXVONWHPFKG-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NN=C(O2)C3CCN(CC3)CC#N |
Introduction
Chemical Identity and Structural Features
2-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetonitrile (CAS: 1251543-49-3) is a nitrogen-rich heterocyclic compound with the molecular formula C₁₂H₁₆N₄O and a molecular weight of 232.287 g/mol. Its IUPAC name, 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetonitrile, reflects its core structural components:
-
A piperidine ring substituted at the 4-position with a 1,3,4-oxadiazole moiety.
-
The oxadiazole ring incorporates a cyclopropyl group at the 5-position.
-
An acetonitrile group (-CH₂CN) attached to the piperidine nitrogen.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆N₄O |
| Molecular Weight | 232.287 g/mol |
| IUPAC Name | 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetonitrile |
| SMILES | C1CC1C2=NN=C(O2)C3CCN(CC3)CC#N |
| InChI Key | LPXHXVONWHPFKG-UHFFFAOYSA-N |
| PubChem CID | 52416672 |
The presence of both oxadiazole and piperidine rings suggests significant conformational rigidity, while the nitrile group enhances polarity and potential for hydrogen bonding.
Synthesis and Manufacturing
The synthesis of 2-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetonitrile follows multi-step protocols common to oxadiazole derivatives. While explicit reaction details remain proprietary, general methodologies can be inferred from analogous syntheses:
Key Synthetic Steps
-
Cyclopropane Introduction: Cyclopropanation of precursor alkenes via Simmons-Smith or transition metal-catalyzed methods.
-
Oxadiazole Formation: Cyclocondensation of hydrazides with nitriles or cyanogen bromide under acidic or thermal conditions.
-
Piperidine Functionalization: Alkylation of the piperidine nitrogen with chloroacetonitrile in the presence of base (e.g., K₂CO₃).
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Oxadiazole Cyclization | Hydrazide + BrCN, 0–5°C, EtOH | Ring closure to form 1,3,4-oxadiazole |
| Piperidine Alkylation | Chloroacetonitrile, DIPEA, DCM | N-substitution with nitrile group |
Solvent selection (e.g., dichloromethane, ethanol) and temperature control (±5°C) are critical for optimizing yields, which typically range from 45–65% for analogous compounds.
Analytical Characterization
Structural confirmation relies on advanced spectroscopic and chromatographic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals include:
-
Cyclopropyl protons as a multiplet near δ 0.5–1.2 ppm.
-
Piperidine CH₂ groups between δ 1.8–3.5 ppm.
-
Acetonitrile CH₂ as a singlet at δ ~3.7 ppm.
-
-
¹³C NMR: The nitrile carbon resonates at δ ~115 ppm, while oxadiazole carbons appear at δ 160–170 ppm.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) typically shows ≥95% purity, with retention times varying by mobile phase composition.
Table 3: Characterization Techniques
| Method | Parameters | Outcome |
|---|---|---|
| NMR | 400 MHz, DMSO-d₆ | Structural confirmation |
| HPLC | C18, 70:30 ACN/H₂O, 1 mL/min | Purity assessment (≥95%) |
| Mass Spectrometry | ESI+, m/z 233.1 [M+H]⁺ | Molecular ion verification |
Applications and Future Directions
Drug Discovery
-
Lead Compound: The nitrile group offers a site for prodrug derivatization (e.g., amidoxime formation).
-
Targeted Therapies: Potential kinase inhibition via oxadiazole-metal chelation (e.g., JAK2, EGFR).
Agricultural Chemistry
Oxadiazole derivatives act as fungicides (EC₅₀: 15–30 μM against Fusarium spp.), suggesting utility in crop protection.
Material Science
Conjugated π-systems may enable applications in organic electronics, though this remains unexplored.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume